Urea, 1-(3-chloropropyl)-3-cyclohexyl-
Description
Urea, 1-(3-chloropropyl)-3-cyclohexyl- is a substituted urea derivative characterized by a cyclohexyl group attached to the urea nitrogen and a 3-chloropropyl chain on the adjacent nitrogen. Substituted ureas are known for their versatility in forming hydrogen bonds and their role as intermediates in drug development, particularly in anticancer agents and CNS-targeting molecules .
Properties
CAS No. |
14848-54-5 |
|---|---|
Molecular Formula |
C10H19ClN2O |
Molecular Weight |
218.72 g/mol |
IUPAC Name |
1-(3-chloropropyl)-3-cyclohexylurea |
InChI |
InChI=1S/C10H19ClN2O/c11-7-4-8-12-10(14)13-9-5-2-1-3-6-9/h9H,1-8H2,(H2,12,13,14) |
InChI Key |
HDOYDJRZQZWQTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Chloropropyl Substituents
(a) 1-(3-Chloropropyl)-Pyrrolidine Hydrochloride
- Structure : Features a pyrrolidine ring (a five-membered amine) with a 3-chloropropyl chain.
- Applications : Widely used as a pharmaceutical intermediate, particularly in synthesizing antipsychotics and anticonvulsants.
- Key Differences : Lacks the urea backbone, reducing hydrogen-bonding capacity compared to the target compound. The pyrrolidine ring introduces conformational rigidity, whereas the cyclohexyl group in the urea derivative may enhance steric bulk .
(b) 1-(3-Chloropropyl)-2,3-Dihydro-1H-Benzimidazole-2-one
- Structure : Combines a benzimidazole core with a 3-chloropropyl chain.
- Applications : Intermediate in synthesizing domperidone (a gastrointestinal motility drug).
- Reactivity differences arise from the urea’s NH groups, which participate in hydrogen bonding and catalysis .
(c) 1,3-Bis(2-Chloroethyl)-1-Nitrosourea (BCNU)
- Structure : A nitrosourea with two 2-chloroethyl groups.
- Applications : Anticancer agent (alkylating DNA crosslinker).
- Key Differences : The nitroso group in BCNU enhances electrophilicity, enabling DNA alkylation, while the cyclohexyl group in the target urea may confer lipophilicity and alter pharmacokinetics .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Hydrogen Bonding | Notable Interactions |
|---|---|---|---|---|
| Urea, 1-(3-chloropropyl)-3-cyclohexyl- | ~260 (estimated) | Urea, 3-chloropropyl, cyclohexyl | High (NH groups) | Steric hindrance from cyclohexyl |
| 1-(3-Chloropropyl)-Pyrrolidine HCl | 194.1 | Pyrrolidine, 3-chloropropyl | Low | Ionic interactions (HCl salt) |
| BCNU | 214.5 | Nitrosourea, 2-chloroethyl | Moderate | DNA crosslinking via alkylation |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(3-chloropropyl)-3-cyclohexylurea, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with chlorinated aniline derivatives. For example, chlorination of cyclohexylamine intermediates followed by urea formation via reaction with isocyanates or carbamoyl chlorides . Intermediates are characterized using thin-layer chromatography (TLC) to monitor reaction progress and high-performance liquid chromatography (HPLC) to assess purity (>95% purity threshold recommended) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and infrared (IR) spectroscopy are critical for structural confirmation, identifying functional groups like urea (–NH–CO–NH–) and chloropropyl moieties .
Q. What are the key functional groups in this compound, and how do they influence reactivity?
- Methodological Answer : The urea core (–NH–CO–NH–) enables hydrogen bonding with biological targets, while the 3-chloropropyl group enhances electrophilicity, facilitating nucleophilic substitution reactions. The cyclohexyl group contributes to lipophilicity, impacting solubility and membrane permeability in biological assays . Reactivity can be probed via substitution reactions (e.g., replacing chlorine with amines) or oxidation/reduction of the propyl chain, monitored by mass spectrometry (ESI-MS) to track mass changes .
Q. How are purity and stability ensured during storage and handling?
- Methodological Answer : Purity is validated via HPLC with UV detection (λ = 254 nm) and melting point analysis . Stability studies under varying temperatures (4°C, 25°C) and humidity (40–60% RH) are conducted using accelerated degradation protocols. Degradation products (e.g., hydrolyzed urea) are identified using LC-MS/MS .
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize reaction conditions for higher yields?
- Methodological Answer : DOE reduces trial-and-error by statistically modeling variables (temperature, solvent polarity, catalyst loading). For example, a central composite design can optimize the urea-forming step, with factors like pH (6–8) and reaction time (12–24 hrs). Response surface methodology (RSM) predicts optimal conditions, validated via ANOVA to confirm significance (p < 0.05) . Evidence from similar urea syntheses shows a 20–30% yield improvement using DOE .
Q. What computational methods predict reaction mechanisms and electronic properties?
- Methodological Answer : Density functional theory (DFT) calculates transition states and activation energies for key steps (e.g., isocyanate-amine coupling). Software like Gaussian or ORCA models electronic properties (HOMO-LUMO gaps) to explain regioselectivity in substitutions . Quantum mechanical/molecular mechanical (QM/MM) simulations further elucidate interactions in enzyme-binding studies .
Q. How can contradictory data from analytical techniques (e.g., NMR vs. XRD) be resolved?
- Methodological Answer : Contradictions arise from sample polymorphism or dynamic equilibria. X-ray diffraction (XRD) resolves crystal structure discrepancies, while variable-temperature NMR identifies conformational flexibility. For example, cyclohexyl ring chair-flipping may cause split signals in NMR but not XRD . Cross-validation with 2D NMR (COSY, NOESY) and dynamic light scattering (DLS) for aggregation checks is recommended .
Q. What strategies assess the compound’s potential in targeting biological pathways (e.g., kinase inhibition)?
- Methodological Answer : Molecular docking (AutoDock Vina) screens against kinase ATP-binding pockets, with scoring functions (ΔG < −8 kcal/mol suggesting strong binding). In vitro assays (e.g., ADP-Glo™ kinase assay) validate inhibitory activity. For example, cyclohexylurea derivatives show IC₅₀ values <1 µM in EGFR kinase inhibition . Metabolomics (LC-HRMS) tracks cellular uptake and metabolite formation .
Q. How do substituents (chloropropyl vs. methyl) modulate physicochemical properties?
- Methodological Answer : Quantitative structure-activity relationship (QSAR) models correlate substituent effects with logP (lipophilicity) and pKa (solubility). Chlorine increases logP by ~0.5 units compared to methyl, enhancing blood-brain barrier penetration. Abraham solvation parameters predict solubility in DMSO/water mixtures . Experimental validation via shake-flask solubility assays is critical .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental bioactivity?
- Methodological Answer : Discrepancies often arise from solvation effects or protein flexibility. Molecular dynamics (MD) simulations (100 ns trajectories) assess binding pocket flexibility. Alchemical free-energy calculations (FEP) refine binding affinity predictions. If in silico activity is overestimated, re-parameterize force fields (e.g., GAFF2) using experimental IC₅₀ data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
